

Spectroscopic Data of Methyl 10-Methylundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 10-methylundecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for **Methyl 10-methylundecanoate** (CAS No: 5129-56-6).^{[1][2]} The information presented herein is essential for the identification, characterization, and quality control of this long-chain fatty acid methyl ester in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 10-methylundecanoate**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Methyl 10-methylundecanoate** is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for **Methyl 10-methylundecanoate**

m/z	Relative Intensity (%)	Fragment Ion
214	5.0	$[M]^+$ (Molecular Ion)
185	15.0	$[M - OCH_3]^+$
143	20.0	$[M - C_5H_{11}]^+$
87	51.7	$[CH_3OC(O)(CH_2)_2]^+$
74	100.0	$[CH_3OC(O)H_2]^+$ (McLafferty rearrangement)
57	19.1	$[C_4H_9]^+$
55	23.3	$[C_4H_7]^+$
43	30.0	$[C_3H_7]^+$
41	25.0	$[C_3H_5]^+$

Data sourced from PubChem CID 554144.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. The following are predicted 1H and ^{13}C NMR spectral data for **Methyl 10-methylundecanoate**.

Table 2: Predicted 1H NMR Spectral Data for **Methyl 10-methylundecanoate** (in $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.67	s	3H	-O-CH ₃
2.30	t	2H	-CH ₂ -COO-
1.63	p	2H	-CH ₂ -CH ₂ -COO-
1.51	m	1H	-CH(CH ₃) ₂
1.25	m	12H	-(CH ₂) ₆ -
0.86	d	6H	-CH(CH ₃) ₂

Table 3: Predicted ¹³C NMR Spectral Data for **Methyl 10-methylundecanoate** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
174.4	C=O
51.4	-O-CH ₃
39.1	-CH(CH ₃) ₂
34.1	-CH ₂ -COO-
29.7	-(CH ₂) _n -
29.5	-(CH ₂) _n -
29.3	-(CH ₂) _n -
29.1	-(CH ₂) _n -
27.2	-CH ₂ -CH(CH ₃) ₂
24.9	-CH ₂ -CH ₂ -COO-
22.7	-CH(CH ₃) ₂

Note: Predicted NMR data is based on standard chemical shift values for similar fatty acid methyl esters.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 10-methylundecanoate** will exhibit characteristic absorption bands for the ester functional group and the hydrocarbon chain.

Table 4: Predicted Infrared (IR) Absorption Data for **Methyl 10-methylundecanoate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2955-2850	Strong	C-H stretch	Alkane (CH ₃ , CH ₂ , CH)
1740	Strong	C=O stretch	Ester
1465	Medium	C-H bend	Alkane (CH ₂)
1385	Medium	C-H bend	Alkane (CH ₃)
1240-1170	Strong	C-O stretch	Ester

Note: Predicted IR data is based on characteristic absorption frequencies for fatty acid methyl esters.^{[4][5]}

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **Methyl 10-methylundecanoate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **Methyl 10-methylundecanoate** and determine its fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of **Methyl 10-methylundecanoate** in a high-purity solvent such as hexane or ethyl acetate.

- Instrumentation: An Agilent 5975C GC/MS system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).[6]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: 5 minutes at 280 °C.
 - Injection Volume: 1 μ L with a split ratio of 50:1.
- MS Conditions:
 - Ion Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Scan Range: m/z 35-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **Methyl 10-methylundecanoate**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 10-methylundecanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s
 - Spectral Width: 240 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (residual CDCl_3).

Fourier-Transform Infrared (FT-IR) Spectroscopy

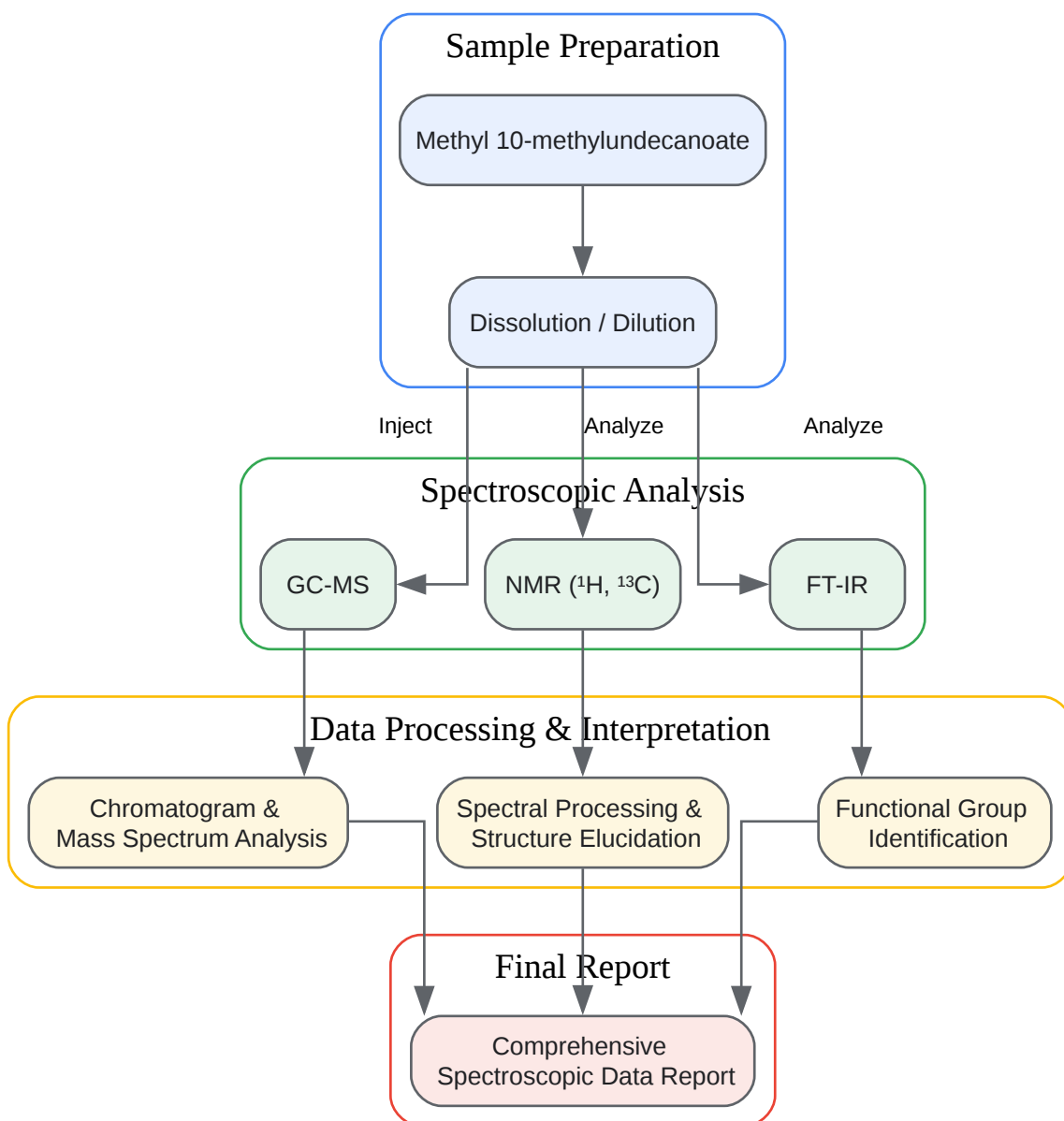
Objective: To identify the functional groups present in **Methyl 10-methylundecanoate**.

Methodology:

- Sample Preparation: As **Methyl 10-methylundecanoate** is a liquid at room temperature, it can be analyzed as a neat liquid. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.^[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: Perform a background scan of the empty sample holder or clean ATR crystal. Collect the sample spectrum and present it in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Methyl 10-methylundecanoate**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Data of Methyl 10-Methylundecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593813#methyl-10-methylundecanoate-spectroscopic-data]

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Phone: (601) 213-4426

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